molecular formula C37H56ClNPPd- B12810560 t-Bu X-Phos Pd-G1

t-Bu X-Phos Pd-G1

Cat. No.: B12810560
M. Wt: 687.7 g/mol
InChI Key: DHWDJQHLRAGGPC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

t-Bu X-Phos Pd-G1 is primarily used in cross-coupling reactions, including:

  • Buchwald-Hartwig Cross Coupling Reaction
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

Common Reagents and Conditions

Common reagents used in these reactions include aryl halides, electron-deficient anilines, and various bases. The reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the specific reaction .

Major Products

The major products formed from these reactions are typically biaryl compounds, aryl amines, and other functionalized organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

t-Bu X-Phos Pd-G1 is unique due to its high efficiency and selectivity in cross-coupling reactions. It offers advantages such as lower catalyst loading and the ability to operate under mild conditions, making it a preferred choice for many synthetic applications .

Properties

Molecular Formula

C37H56ClNPPd-

Molecular Weight

687.7 g/mol

IUPAC Name

ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;palladium;2-phenylethanamine;chloride

InChI

InChI=1S/C29H45P.C8H10N.ClH.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;9-7-6-8-4-2-1-3-5-8;;/h13-21H,1-12H3;1-2,4-5H,6-7,9H2;1H;/q;-1;;

InChI Key

DHWDJQHLRAGGPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[PH+](C(C)(C)C)C(C)(C)C)C(C)C.C1=C[C-]=CC(=C1)CCN.[Cl-].[Pd]

Origin of Product

United States

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